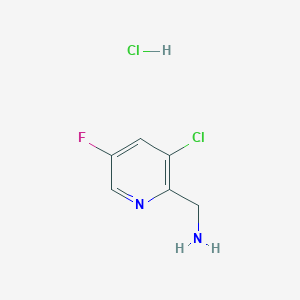

(3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride

Description

(3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H7Cl2FN2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Properties

IUPAC Name |

(3-chloro-5-fluoropyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2.ClH/c7-5-1-4(8)3-10-6(5)2-9;/h1,3H,2,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRQVXYDZHFMMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO2) in hydrofluoric acid (HF) . The reaction conditions often require careful control of temperature and pH to ensure the desired substitution pattern on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The selection of reagents, reaction conditions, and purification methods are critical factors that influence the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms on the pyridine ring.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

Structural Characteristics:

The molecular formula of (3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride is CHClFN, with a molecular weight of approximately 197.04 g/mol. The compound's structure allows for interactions with various biological targets, which is crucial for its application in drug development .

Biological Activity:

Research indicates that this compound exhibits potential biological activities relevant to drug discovery. Its structural features suggest interactions with enzymes and receptors, enhancing its binding affinity and specificity. This makes it a candidate for therapeutic applications in treating diseases such as cancer and inflammatory disorders .

Drug Discovery

Target Interactions:

Studies have shown that this compound can modulate the activity of various protein kinases, which are critical in cancer signaling pathways. Understanding these interactions is essential for elucidating the compound's mechanism of action in biological systems .

Case Studies:

Recent research has identified the compound's role as a potential inhibitor of mycobacterial ATP synthase, which is vital for the treatment of tuberculosis. Modeling studies suggest that similar compounds can effectively bind to specific sites on the enzyme, leading to significant therapeutic outcomes .

Therapeutic Applications

Anti-Cancer Potential:

The compound has been investigated for its anti-cancer properties. Its ability to inhibit key signaling pathways involved in tumor growth positions it as a promising candidate for further development in oncology .

Inflammatory Disorders:

In addition to cancer, this compound has shown promise in treating inflammatory disorders. Its structural modifications enhance its pharmacological profile, making it suitable for targeting specific inflammatory pathways .

Mechanism of Action

The mechanism of action of (3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. Under basic conditions, the compound can undergo heterolytic cleavage of the C2-H bond to form a carbene intermediate, which can further react to form various products . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

(3-Fluoropyridin-2-yl)methanamine hydrochloride: Similar in structure but lacks the chlorine atom.

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride: Contains a trifluoromethyl group instead of a fluorine atom.

Uniqueness

(3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules.

Biological Activity

(3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with chlorine and fluorine atoms, which significantly influence its chemical reactivity and biological interactions. Its molecular formula is , and it is often studied in the context of developing new pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity, allowing it to modulate various biological pathways. This compound has been identified as a potential inhibitor of several enzymes, including phosphodiesterase (PDE) types, which play critical roles in cellular signaling processes.

1. Enzyme Inhibition

Research indicates that derivatives of this compound exhibit inhibitory effects on various enzymes:

- Phosphodiesterase 5 (PDE5) : Studies have shown that certain derivatives can inhibit PDE5, an enzyme involved in the degradation of cyclic nucleotides, which are crucial for vasodilation and other physiological functions. For instance, a study reported that fluorinated derivatives showed varying degrees of inhibition against PDE5A1, with some achieving over 90% inhibition at specific concentrations .

| Compound | IC50 (nM) | Inhibition (%) |

|---|---|---|

| Lead Compound | 1.0 | 90.3 |

| Derivative A | 100 | 34.6 |

| Derivative B | 1000 | 20.9 |

2. Antimicrobial and Anticancer Activity

The halogenated structure of this compound is of interest for developing antimicrobial and anticancer agents. Its unique substitution pattern enhances its reactivity towards biological targets, making it a candidate for further investigation in these therapeutic areas .

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against cancer cell lines such as HeLa cells. The compound was shown to disrupt microtubule dynamics, leading to mitotic delay and subsequent cell death .

Case Study 2: Enzyme Modulation

Another study focused on the modulation of PDEs by this compound revealed that it could selectively inhibit PDE5 while having minimal effects on other PDE isoforms. This selectivity is crucial for developing treatments with fewer side effects .

Applications in Medicinal Chemistry

The compound serves as an intermediate in synthesizing various pharmaceutical agents targeting neurological disorders and inflammatory conditions. Its reactivity allows for the development of novel drugs with enhanced efficacy and specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.